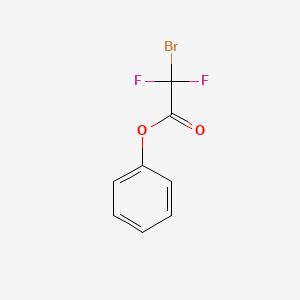

Phenyl 2-bromo-2,2-difluoroacetate

Description

Contemporary Relevance of Fluorine in Molecular Design

The strategic incorporation of fluorine into organic molecules is a prevalent strategy in modern drug design and materials science. researchgate.netmdpi.comnumberanalytics.com Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly impact a molecule's physicochemical and biological characteristics. mdpi.comnumberanalytics.combenthamscience.com

Judicious placement of fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, increase binding affinity to biological targets, and modulate lipophilicity and membrane permeability. researchgate.netnih.gov These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.net The ability of fluorine to alter the acidity (pKa) of nearby functional groups is another key aspect of its utility in molecular design. mdpi.com

Key Properties of Fluorine Influencing Molecular Design:

| Property | Impact on Molecular Characteristics |

| High Electronegativity | Alters electronic distribution, influencing reactivity and binding interactions. mdpi.com |

| Small van der Waals Radius | Allows for substitution of hydrogen without significant steric hindrance. benthamscience.com |

| Strong Carbon-Fluorine Bond | Increases thermal and metabolic stability. mdpi.comnumberanalytics.com |

| Lipophilicity | Can enhance membrane permeability and bioavailability. benthamscience.comnih.gov |

Foundational Principles of Fluoroalkylation and Difluoromethylation

Fluoroalkylation and difluoromethylation are chemical reactions that introduce fluoroalkyl and difluoromethyl (CF2H) groups into organic molecules, respectively. These transformations are of significant interest due to the beneficial effects these groups can impart. cas.cnrsc.org The difluoromethyl group, in particular, is considered a bioisostere for hydroxyl, thiol, and amine functionalities, capable of participating in hydrogen bonding. rsc.org

The introduction of these fluorine-containing moieties often proceeds through radical, nucleophilic, or electrophilic pathways. cas.cnrsc.org Reagents like Phenyl 2-bromo-2,2-difluoroacetate are designed to serve as efficient sources of the difluoromethyl or related difluoroacetyl radical species under specific reaction conditions. researchgate.net Visible-light photoredox catalysis has emerged as a powerful and environmentally benign method for initiating such reactions. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

phenyl 2-bromo-2,2-difluoroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOQFICDONASAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C(F)(F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Phenyl 2 Bromo 2,2 Difluoroacetate As a Reagent in Organic Transformations

Role as a Difluorocarbene (:CF2) Precursor

One of the most important applications of phenyl 2-bromo-2,2-difluoroacetate and its derivatives is their ability to generate difluorocarbene, a highly electrophilic intermediate. This transient species can then participate in a variety of cycloadditions and insertion reactions.

Salts of bromodifluoroacetic acid, such as sodium bromodifluoroacetate (BrCF2CO2Na), are effective precursors for difluorocarbene. organic-chemistry.org Thermal decarboxylation of these salts generates the :CF2 intermediate. acs.org This method offers an alternative to the use of other difluorocarbene sources like sodium chlorodifluoroacetate (ClCF2CO2Na), often providing advantages such as lower reaction temperatures and reduced reagent quantities. organic-chemistry.org The in situ generation of difluorocarbene from these precursors allows for its immediate reaction with various substrates, such as alkenes and alkynes, to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. organic-chemistry.org The process is operationally simple and efficient. organic-chemistry.org

Catalytic methods for difluorocarbene generation from bromodifluoroacetate derivatives have also been developed, expanding the scope and utility of these reagents. nsf.govnih.gov Transition metal catalysts can facilitate the transfer of difluorocarbene, allowing for transformations that are not possible through thermal methods alone. cas.cnrsc.orgresearchgate.net

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for initiating organic transformations. nih.govuliege.be In this context, photoredox catalysis can be employed for the generation of difluoromethyl radicals from bromodifluoroacetate derivatives. researchgate.netnih.gov While direct photoredox-catalyzed difluorocarbene transfer from bromodifluoroacetate salts is a specific area of ongoing research, the broader field of photoredox-catalyzed generation of C1-fluorinated synthons is well-established. researchgate.net These reactions typically involve the single-electron reduction of the bromodifluoroacetate precursor by an excited photocatalyst, leading to the formation of a radical anion that fragments to release a difluoromethyl radical and a bromide ion. This difluoromethyl radical can then engage in various downstream reactions.

Transition metals, particularly copper(I), play a crucial role in mediating reactions involving difluorocarbene generated from precursors like potassium bromodifluoroacetate (BrCF2CO2K). nih.govnih.gov Copper(I) can form a copper difluorocarbene intermediate ([Cu]=CF2), which exhibits unique reactivity compared to free difluorocarbene. nih.govnih.govresearchgate.netresearchgate.net This intermediate can participate in multicomponent reactions, acting as a carbonyl source for the synthesis of α-aminoamide derivatives. nih.govresearchgate.net

In these annulation reactions, the copper difluorocarbene intermediate can be trapped by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This strategy has been successfully applied to the synthesis of complex heterocyclic structures. nih.gov The migratory insertion of difluorocarbene into a C-Cu bond is a key step in these catalytic cycles, enabling the modular synthesis of valuable gem-difluoropropargylated compounds. nih.gov

| Catalyst System | Difluorocarbene Precursor | Reaction Type | Product | Ref. |

| Copper(I) | BrCF2CO2K | Multicomponent Reaction | α-Aminoamides | nih.govresearchgate.net |

| Copper(I) | BrCF2CO2K | gem-Difluoropropargylation | gem-Difluoropropargylated compounds | nih.gov |

The Wittig reaction is a cornerstone of alkene synthesis, traditionally involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. masterorganicchemistry.com While direct Wittig-type olefination using potassium 2-bromo-2,2-difluoroacetate as the primary C1 source is not the standard application, related transformations that achieve difluoromethylenation exist. The generation of a difluorinated ylide or a related reactive species from a bromodifluoroacetate precursor would be a necessary intermediate step for such a process.

More established methods for difluoromethylenation often involve other reagents. However, the versatility of bromodifluoroacetates as precursors for fluorinated building blocks continues to inspire the development of novel synthetic methodologies.

Application in Difluoromethylation and Fluoroalkylation Reactions

Beyond its role as a difluorocarbene precursor, this compound is a key reagent in its own right for the introduction of difluoromethyl and related fluoroalkyl groups.

A significant advancement in fluoroalkylation chemistry is the development of a one-pot, copper-catalyzed deoxytrifluoromethylation of alcohols using this compound as a bench-stable reagent. nih.govkuleuven.beresearchgate.net This reaction provides a direct and efficient pathway to convert readily available alcohols into trifluoromethanes, which are valuable motifs in medicinal, agricultural, and materials science. nih.govresearchgate.net

The reaction proceeds under mild conditions and demonstrates broad substrate scope, including allylic and benzylic alcohols. kuleuven.beresearchgate.net The use of this compound is crucial for the success of this transformation, as the phenoxide leaving group is benign and does not interfere with the catalytic cycle, a problem encountered with simpler alcohol or water leaving groups. kuleuven.be This method streamlines the synthesis of trifluoromethyl-containing compounds, avoiding multi-step sequences and the use of stoichiometric metals. kuleuven.be

Radical Addition Reactions of Alkyl 2-Bromo-2,2-difluoroacetates

The generation of perfluoroalkyl radicals and their subsequent addition to unsaturated carbon-carbon bonds is a frequently used method for creating perfluoroalkylated organic compounds. acs.orgresearchgate.netnih.gov Alkyl 2-bromo-2,2-difluoroacetates serve as effective precursors for the corresponding difluoroacetyl radical, which can then participate in various addition reactions.

The direct hydrodifluoroacetylation of alkenes and alkynes represents an efficient strategy for synthesizing compounds containing a difluoroacetyl group. researchgate.net This method involves the addition of a difluoroacetyl radical species across unsaturated C-C bonds under mild conditions. researchgate.net The requisite radical is typically generated from an alkyl 2-bromo-2,2-difluoroacetate. While conventional radical initiators can be used, visible-light-induced cleavage of the C-Br bond has emerged as an effective alternative for producing the reactive radical species needed for hydrodifluoroacetylation. researchgate.net

Alkyl 2-bromo-2,2-difluoroacetates, such as the ethyl and methyl esters, undergo radical addition to vinyl ethers. acs.orgresearchgate.netnih.gov These reactions are often mediated by sodium dithionite (B78146) (Na₂S₂O₄) and occur in the presence of an alcohol. acs.orgnih.govepa.gov The process results in the formation of difluoroacetyl-substituted acetals. acs.orgnih.govepa.gov This methodology has proven useful in the synthesis of complex molecules, including being a key step in the creation of 3,3-difluoro-GABA. acs.orgnih.govepa.gov

Table 1: Radical Addition of Ethyl 2-bromo-2,2-difluoroacetate to Vinyl Ethers

| Vinyl Ether | Alcohol | Product | Reference(s) |

| Generic Vinyl Ether | Generic Alcohol | Difluoroacetyl-substituted acetal | acs.orgnih.govepa.gov |

Transition Metal-Catalyzed C-H Difluoroalkylation (e.g., Ni(II), Cu(I))

Transition metal catalysis has become a significant tool for the difluoroalkylation of arenes and heteroarenes. researchgate.net Catalysts based on nickel and copper, in particular, have been employed to mediate the C-H functionalization of various substrates using bromo-2,2-difluoroacetate reagents.

The selective difluoroalkylation of heterocyclic compounds is of great interest due to the prevalence of these motifs in pharmaceuticals and agrochemicals. researchgate.net

2-Pyridones: A nickel(II) catalyst, (dppf)NiCl₂, has been successfully used for the regioselective C-H difluoroalkylation of a diverse range of 2-pyridones. researchgate.netnih.gov The reaction proceeds under mild conditions using ethyl bromodifluoroacetates or bromodifluoroacetamides, delivering C-3 difluoroalkylated pyridones. researchgate.netnih.gov This protocol demonstrates a broad tolerance for various functional groups, including halides, cyano, and nitro groups, as well as other heteroarenes like furanyl and thiophenyl moieties. researchgate.netnih.gov Preliminary mechanistic investigations suggest that the reaction proceeds via a radical pathway involving a fluoroalkyl radical intermediate. researchgate.netnih.gov Copper-catalyzed methods have also been reported for the difluoroalkylation of 2-pyridones. researchgate.net

Coumarins: The difluoroalkylation of coumarin (B35378) derivatives has also been demonstrated, showcasing the utility of these methods for modifying this important class of heteroaromatic compounds. researchgate.net

Table 2: Ni(II)-Catalyzed Regioselective C-H Difluoroalkylation of 2-Pyridones

| Reagent | Catalyst | Product | Key Feature | Reference(s) |

| Ethyl bromodifluoroacetate | (dppf)NiCl₂ | C-3 difluoroalkylated pyridone | High regioselectivity, mild conditions | researchgate.netnih.gov |

| Bromodifluoroacetamide | (dppf)NiCl₂ | C-3 difluoroalkylated pyridone | Broad functional group tolerance | researchgate.netnih.gov |

Heteroaromatic Systems (General): Copper catalysis has been employed for the difluoroalkylation of various heteroaromatic systems. For instance, Cu(I) has been shown to catalyze the reaction of BrCF₂CO₂Et with imidazopyridines. mdpi.com The difluoroalkylation of indoles with alkyl bromo-2,2-difluoroacetates (BrCF₂CO₂R) has also been achieved using copper catalysts. mdpi.com

The stereoselective construction of carbon centers bearing a fluorine atom is a significant challenge in synthetic chemistry. nih.gov While much research has focused on the synthesis of optically active α,α-chlorofluoro carbonyl compounds, the principles can be extended to related bromo-difluoro systems. nih.gov The goal is to create optically active α,α-halofluoro carbonyl compounds that can be converted into a variety of chiral molecules containing a fluorinated quaternary carbon center through nucleophilic substitution reactions. nih.gov The successful synthesis of such α,α-chlorofluoro aldehydes and ketones from simple carbonyl compounds has been described, providing a pathway to access new classes of fluorinated chiral organic molecules. nih.gov

Visible Light Photoredox Catalysis in Fluoroalkylation with 2-Bromo-2,2-difluoroacetate

Visible light photoredox catalysis is a powerful and environmentally benign tool for promoting a wide array of synthetic reactions with high selectivity. acs.org It has been successfully applied to generate electron-deficient carbon-centered fluoroalkyl radicals from sources like alkyl 2-bromo-2,2-difluoroacetates. researchgate.netacs.org The selection of the photocatalyst, fluoroalkyl source, additives, and solvent is crucial as it dictates whether the reaction proceeds through an oxidative or reductive quenching pathway to generate the key radical species. acs.org

For example, ethyl 2-bromo-2,2-difluoroacetate can react with alkenes under blue LED irradiation (470 nm) in the presence of fluorescein (B123965) as a photocatalyst. researchgate.net The use of N,N,N',N'-tetramethylethylenediamine (TMEDA) as a reducing agent and 1-methyl-2-pyrrolidinone (B7775990) (NMP) as the solvent was found to be essential for achieving good to excellent yields of the desired 2,2-difluoroacetyl compounds. researchgate.net This visible-light-driven approach provides an effective method for the direct 2,2-difluoroacetylation of alkenes. researchgate.net Other photocatalysts, such as fac-Ir(ppy)₃, have also been utilized for the selective difluoromethylenation of unactivated alkenes using ethyl 2-bromo-2,2-difluoroacetate. researchgate.net

Table 3: Visible Light Photoredox-Catalyzed Difluoroacetylation of Alkenes

| Fluoroalkyl Source | Photocatalyst | Additive/Solvent | Outcome | Reference(s) |

| Ethyl 2-bromo-2,2-difluoroacetate | Fluorescein | TMEDA/NMP | 2,2-difluoroacetyl compounds | researchgate.net |

| Ethyl 2-bromo-2,2-difluoroacetate | fac-Ir(ppy)₃ | Base | Difluoromethylenated alkene/alkane | researchgate.net |

Iv. Mechanistic Elucidation and Computational Studies of Reactions Involving Phenyl 2 Bromo 2,2 Difluoroacetate

Organometallic Catalytic Cycles

While radical pathways are common, the mechanistic landscape also includes intricate organometallic cycles where the metal catalyst plays a more complex role than simply initiating a radical chain. These cycles involve the metal center undergoing changes in its oxidation state and coordination environment.

The involvement of palladium in reactions with Phenyl 2-bromo-2,2-difluoroacetate can be complex. While classic palladium catalysis often involves a Pd(0)/Pd(II) cycle for cross-coupling reactions, its role in what is termed "carbene transfer" from this specific precursor is nuanced. nih.gov Unlike reactions with diazo compounds, which are direct carbene precursors, reagents like this compound generate difluorocarbene (:CF₂) or its equivalents under specific conditions, often requiring heat. nih.govresearchgate.net

An unprecedented Pd-catalyzed difluorocarbene transfer reaction has been developed where a difluorocarbene precursor is used as a carbonyl source in an asymmetric carbonylative cyclization. nih.govdoaj.org The proposed mechanism involves the in-situ release of difluorocarbene, which then forms a palladium-difluorocarbene species (ArPd(II)=CF₂). This intermediate undergoes migratory insertion and subsequent hydrolysis to introduce a carbonyl group. nih.gov This showcases a mechanistically distinct pathway from traditional carbonylation with CO gas. nih.gov

In other contexts, such as difluoroalkylative carbonylation, a plausible mechanism begins with a Pd(0) complex inducing a SET process with bromodifluoroacetate to generate a difluoroacetate (B1230586) radical and a Pd(I) species. nih.gov This radical then adds to an olefin, and the resulting carbon radical recombines with the Pd(I) species to form a key Pd(II) intermediate, which then enters the carbonylation part of the cycle. nih.gov These examples highlight that palladium can engage with difluoroacetate precursors through both radical and carbene-like pathways, depending on the reaction conditions and substrates. nih.govnih.gov

| Reaction Type | Key Pd Intermediate | Proposed Mechanistic Steps | Reference |

|---|---|---|---|

| Asymmetric Carbonylative Spirocyclization | ArPd(II)=CF₂ | 1. In-situ generation of :CF₂. 2. Formation of Pd=CF₂ species. 3. Migratory insertion. 4. Hydrolysis. | nih.gov |

| Difluoroalkylative Carbonylation of Styrenes | Pd(I)LnX, R-Pd(II)LnX | 1. SET from Pd(0) to generate •CF₂CO₂Et and Pd(I). 2. Radical addition to olefin. 3. Recombination to form Pd(II). 4. CO insertion. 5. Reductive elimination. | nih.gov |

| Negishi Cross-Coupling | Not specified as carbene transfer | Involves in-situ generation of a fluorinated Reformatsky reagent that couples with an aryl halide. | researchgate.net |

Copper catalysis is highly effective for difluoroalkylation reactions, and the mechanisms often invoke a Cu(I)/Cu(III) catalytic cycle, although Cu(I)/Cu(II) cycles involving radical intermediates are also prevalent. nih.gov The specific pathway can depend on the substrates and reaction conditions.

In one proposed cycle, a Cu(I) catalyst initiates the reaction. rsc.org It can either engage in a SET process to generate a difluoroalkyl radical and a Cu(II) species, as previously discussed, or undergo oxidative addition with the aryl halide. rsc.orgnih.gov In a three-component difluoroalkylamidation of alkynes, the process begins with the reduction of the difluoroalkyl halide by a Cu(I) catalyst via SET to form a difluoroalkyl radical. rsc.org This radical adds to the alkyne, creating a vinyl radical. This vinyl radical is then trapped by a Cu(II) complex (formed from the initial SET and coordinated with the amide substrate), leading to a key Cu(III) intermediate. rsc.org The cycle is completed by reductive elimination from this Cu(III) species, which forms the final product and regenerates the Cu(I) catalyst. rsc.org

While the formation of a stable CuCF₃ intermediate from this compound is not explicitly detailed, studies on related trifluoromethylation reactions using CuCF₃ provide valuable mechanistic analogies. nih.govacs.org These studies reveal that the reaction of CuCF₃ with aryl halides often proceeds via a non-radical mechanism where the rate-determining step is the oxidative addition of the aryl halide to the Cu(I) center, forming a Cu(III) intermediate. nih.govacs.org This is followed by reductive elimination to yield the trifluoromethylated arene. nih.govacs.org The existence and reactivity of organocopper(III) species are often considered central to these transformations. researchgate.net

Nickel has emerged as a powerful catalyst for difluoroalkylation reactions, often operating through a Ni(I)/Ni(III) catalytic cycle. This pathway is distinct from the more traditional Ni(0)/Ni(II) cycles and is particularly well-suited for reactions involving radical intermediates.

In a nickel-catalyzed difluoroalkylation of aryl ketone C-H bonds, mechanistic investigations strongly support a Ni(I)/Ni(III) pathway. The key findings supporting this mechanism include:

The reaction is inhibited by radical scavengers like TEMPO, indicating the involvement of a radical intermediate.

A pre-synthesized Ni(I) complex, Ni(I)Cl(PPh₃)₃, can effectively catalyze the reaction, suggesting Ni(I) is a key active species.

Based on this evidence, the proposed catalytic cycle is as follows:

Generation of Ni(I): The Ni(II) precatalyst is reduced in situ to the active Ni(I) species.

Radical Generation: The Ni(I) complex engages in a single-electron transfer (SET) with the difluoroalkyl bromide (e.g., this compound), generating the difluoroalkyl radical and a Ni(II) species.

Radical Capture & Oxidation: The substrate (e.g., an enolate) adds to the Ni(II) center, and this complex then captures the difluoroalkyl radical. This process is formally an oxidative addition, forming a high-valent Ni(III) intermediate.

Reductive Elimination: The Ni(III) complex undergoes reductive elimination, forming the new C-CF₂ bond of the product and regenerating the Ni(I) catalyst, thus closing the catalytic loop.

This Ni(I)/Ni(III) cycle provides a robust platform for challenging C-H functionalization reactions, enabling the formation of complex difluoroalkylated molecules under relatively mild conditions.

Theoretical and Quantum Chemical Investigations

Theoretical studies offer a molecular-level understanding of the transformations involving this compound. By modeling the potential energy surface of a reaction, computational methods can map out the most likely pathways, identify key transition states, and determine the stability of intermediates. This insight is invaluable for rationalizing experimental observations and for the design of new synthetic methodologies.

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the mechanisms and energetics of organic reactions. rsc.orgnih.gov For reactions involving this compound, DFT calculations are instrumental in exploring the generation of reactive intermediates, such as the difluorocarbene (:CF2). The generally accepted mechanism for difluorocarbene generation from reagents like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) involves the release of the carbene, which can then be trapped by various substrates. researchgate.net A similar pathway can be postulated for this compound.

DFT calculations can model the initial activation of the this compound, which may involve a nucleophile or a base, leading to the elimination of the phenoxycarbonyl group and the bromide ion to generate difluorocarbene. The energetics of this process, including the activation barriers and reaction energies, can be quantified to predict the feasibility of the reaction under different conditions.

Furthermore, DFT is employed to study the subsequent reactions of the in-situ generated difluorocarbene. For instance, the [2+1] cycloaddition of difluorocarbene with alkenes to form gem-difluorocyclopropanes is a key transformation. DFT calculations can elucidate the concerted or stepwise nature of this cycloaddition, providing detailed information on the structure and energy of the transition state.

A study on the reaction of nitrous oxide with conjugated nitroalkenes highlights the power of DFT in delineating reaction pathways, identifying intermediates, and explaining regioselectivity. nih.gov Similar computational approaches can be applied to the reactions of difluorocarbene generated from this compound with various unsaturated systems.

Table 1: Calculated Relative Energies for Key Species in a Hypothetical Reaction Pathway This table presents hypothetical data based on typical DFT calculations for similar systems, as direct data for this compound is not available in the provided search results.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Alkene | 0.0 |

| TS1 | Transition state for difluorocarbene formation | +25.0 |

| Intermediate 1 | Difluorocarbene + Phenyl chloroformate + Bromide | +10.0 |

| TS2 | Transition state for cycloaddition | +15.0 |

| Product | gem-Difluorocyclopropane + Phenyl chloroformate + Bromide | -30.0 |

Data is illustrative and based on general principles of similar reactions.

The analysis of transition state (TS) geometries and their corresponding energies is a cornerstone of mechanistic studies in computational chemistry. For reactions involving this compound, identifying the transition states for both the formation of the reactive intermediate and its subsequent reactions is crucial. For example, in the difluorocyclopropanation of an alkene, the transition state for the addition of difluorocarbene to the double bond would be characterized by the simultaneous formation of two new carbon-carbon bonds.

Computational studies on other systems, such as the NHC-catalyzed reaction of 2-bromo-2-enals, demonstrate how DFT can be used to locate and characterize zwitterionic intermediates and the transition states connecting them. rsc.org This type of analysis would be directly applicable to understanding potential stepwise pathways in reactions of difluorocarbene generated from this compound.

A significant area of computational investigation relevant to the products derived from this compound concerns the stereochemical stability of gem-difluorocyclopropanes. A study on the stereomutation of optically active silyl-substituted gem-difluorocyclopropanes revealed that racemization can occur under basic conditions, proceeding through anionic gem-difluorocyclopropanylide intermediates. researchgate.net

DFT studies were performed to elucidate the racemization pathway. It was found that the presence of an electron-withdrawing aryl substituent at the 3-position of the cyclopropane (B1198618) ring accelerates the racemization, which is consistent with the stabilization of the anionic intermediate. researchgate.net The calculations supported an isomerization pathway involving an intramolecular hydrogen migration in the anionic 2,2-difluoromethyl-3-phenylcyclopropanylide intermediate. This leads to the formation of a more thermodynamically stable 2,2-difluoromethyl-1-phenylcyclopropanylide anion, which facilitates the racemization at the stereocenter. researchgate.net

Interestingly, while the calculated activation energies for this process were considerable, the high frequency of the imaginary vibration in the transition state suggested a narrow barrier, which could allow for quantum tunneling to contribute to the racemization process even at ambient temperatures. researchgate.net

Table 2: Calculated Activation Energies for Racemization via Anionic Intermediates Data adapted from a study on related gem-difluorocyclopropane systems. researchgate.net

| Intermediate/Transition State | Description | Calculated Activation Energy (kcal/mol) |

| 1h | Initial enantioenriched gem-difluorocyclopropane | N/A |

| TSrac | Transition state for racemization via homolytic cleavage | >34 |

| TSiso | Transition state for intramolecular hydrogen migration | (Considerable, but not explicitly quantified in the abstract) |

This data is based on a study of a similar molecular system and illustrates the application of DFT in understanding racemization pathways. researchgate.net

V. Synthetic Utility in the Preparation of Diverse Fluorinated Compounds

Access to Difluoromethylated and Tetrafluoroethylated Aromatics and Heteroaromatics

The introduction of difluoromethyl (-CF2H) and related fluoroalkyl groups into aromatic and heteroaromatic systems can significantly modulate the physicochemical and biological properties of the parent molecules. researchgate.net Phenyl 2-bromo-2,2-difluoroacetate and its derivatives are key reagents in achieving this transformation.

One common strategy involves the generation of a difluorocarbene (:CF2) intermediate from reagents like sodium chlorodifluoroacetate. orgsyn.org This electrophilic carbene can then be trapped by phenoxides to form aryl difluoromethyl ethers. orgsyn.org While not directly involving this compound, this illustrates a fundamental approach to difluoromethylation.

More directly, visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of difluoromethoxylated compounds. nih.govresearchgate.net For instance, difluorobromoacetic acid, a related compound, can generate difluorocarbene under photocatalytic conditions for the O-difluoromethylation of phenols and heteroaryl alcohols. nih.gov Iron-catalyzed Friedel-Crafts-type reactions of 2,2-difluoro-1-arylethyl phosphates provide access to difluoromethylated diarylmethanes. rsc.org These methods offer mild and efficient pathways to a variety of difluoromethylated (hetero)aromatics.

Synthesis of Fluoroalkylated Ketones and Acetals

Fluoroalkylated ketones and acetals are valuable building blocks in organic synthesis. This compound and similar reagents play a crucial role in their preparation.

Radical addition reactions of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers, mediated by sodium dithionite (B78146) (Na2S2O4), yield difluoroacetyl-substituted acetals. researchgate.netnih.gov This method provides a straightforward route to these functionalized acetals. researchgate.netnih.gov

The synthesis of α-fluoro ketones can be achieved through various methods, including the iridium-catalyzed isomerization of allylic alcohols followed by fluorination with an electrophilic fluorine source like Selectfluor®. organic-chemistry.orgresearchgate.net This approach allows for the regiosepecific formation of α-fluoro ketones. organic-chemistry.org While not a direct application of this compound, it showcases a modern strategy for synthesizing these important fluorinated carbonyl compounds.

Construction of Fluorine-Containing Carbocycles and Heterocycles

The incorporation of fluorine into cyclic systems is of great interest in medicinal chemistry and materials science. This compound and its precursors are instrumental in the synthesis of various fluorine-containing carbocycles and heterocycles.

gem-Difluorocyclopropanes are significant structural motifs in medicinal chemistry. researchgate.net The primary method for their synthesis involves the [2+1] cycloaddition of alkenes with difluorocarbene. researchgate.net Difluorocarbene can be generated from various precursors, including sodium bromodifluoroacetate, which offers advantages such as milder reaction conditions and operational simplicity compared to the more traditional sodium chlorodifluoroacetate. organic-chemistry.org This method allows for the high-yielding synthesis of gem-difluorocyclopropanes from a variety of alkenes. organic-chemistry.org

Fluorinated oxazolines and thiazolines are important heterocyclic scaffolds. The synthesis of 5-fluoro-2-oxazolines can be achieved through the hypervalent iodine-catalyzed nucleophilic fluorination of unsaturated amides, using BF3·Et2O as both a fluorine source and an activating reagent. nih.gov This metal-free process proceeds rapidly under mild conditions to afford a range of 5-fluoro-2-oxazoline derivatives in good to excellent yields. nih.gov

The synthesis of functionalized thiazoles can be accomplished through multi-step sequences, often involving the construction of the thiazole (B1198619) ring from appropriate precursors. nih.gov For example, 4-substituted-2-arylthiazoles can be prepared via Suzuki-Miyaura coupling reactions. nih.gov

The difluoromethoxy group (–OCF2H) is a valuable substituent in medicinal chemistry. nih.gov The synthesis of difluoromethoxy-substituted heterocycles, such as pyridines and pyrans, can be achieved through various methods. For instance, the reaction of phenols with difluorocarbene precursors under basic conditions is a common strategy for introducing the difluoromethoxy group onto an aromatic ring. orgsyn.org This can be applied to hydroxy-substituted pyridines.

The synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine has been reported, involving a multi-step sequence starting from the corresponding furan-2-carbaldehyde. researchgate.net While this example features a trifluoromethyl group rather than a difluoromethoxy group, the synthetic strategies for building complex heterocyclic systems are often adaptable.

Preparation of Fluorinated Amino Acid Derivatives (e.g., 3,3-Difluoro-GABA)

Fluorinated amino acids are of significant interest due to their potential to modulate the properties of peptides and proteins. researchgate.net this compound and its esters are key reagents in the synthesis of certain fluorinated amino acid derivatives.

A notable example is the synthesis of 3,3-difluoro-γ-aminobutyric acid (3,3-difluoro-GABA). researchgate.netnih.gov A key step in this synthesis involves the sodium dithionite-mediated radical addition of ethyl or methyl 2-bromo-2,2-difluoroacetate to vinyl ethers. researchgate.netnih.gov Another approach to a related compound, α,α-difluoro-γ-aminobutyric acid, utilizes the addition of ethyl bromodifluoroacetate to benzyl (B1604629) acrylate (B77674) in the presence of copper. nuph.edu.ua This method has been successfully scaled up for multigram preparations. nuph.edu.ua

The introduction of fluorine can significantly impact the acidity of both the amino and carboxyl groups of the amino acid. nih.gov The synthesis of fluorinated amino acids often involves multi-step procedures, including late-stage fluorination reactions. researchgate.netnih.gov

Facile Routes to Value-Added Fluorinated Building Blocks for Organic Synthesis

This compound and its related alkyl esters serve as potent reagents in organic synthesis for the introduction of the difluoroacetate (B1230586) moiety, paving the way for the creation of complex, high-value fluorinated molecules. These reagents provide access to versatile building blocks through methodologies such as radical additions and the in-situ generation of reactive ylides.

One significant application involves the radical addition of alkyl 2-bromo-2,2-difluoroacetates to vinyl ethers. acs.orgresearchgate.netnih.gov This process, often mediated by sodium dithionite (Na₂S₂O₄), efficiently generates difluoroacetyl-substituted acetals. acs.orgresearchgate.net These acetals are stable intermediates that can be carried forward in multi-step syntheses. A noteworthy example of this strategy is its application as a key step in the total synthesis of 3,3-difluoro-γ-aminobutyric acid (3,3-difluoro-GABA), a fluorinated analog of the neurotransmitter GABA. acs.orgresearchgate.netnih.gov This highlights the reagent's utility in constructing biologically relevant molecules.

The following table summarizes the synthesis of difluoroacetyl-substituted acetals from the radical reaction of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers.

Table 1: Synthesis of Difluoroacetyl-Substituted Acetals via Radical Addition

| Reactant 1 | Reactant 2 | Mediator | Product |

|---|---|---|---|

| Ethyl 2-bromo-2,2-difluoroacetate | Vinyl Ether | Na₂S₂O₄ / Alcohol | Difluoroacetyl-substituted acetal |

Another powerful route to valuable fluorinated building blocks involves the generation of a difluoromethylene phosphonium (B103445) ylide from potassium 2-bromo-2,2-difluoroacetate, which can be derived from the corresponding ester. orgsyn.org In the presence of triphenylphosphine, the reagent decomposes to form a reactive ylide. This intermediate readily participates in Wittig-type reactions with a variety of aldehydes and ketones. orgsyn.orgresearchgate.net The outcome of this one-pot reaction is the formation of 1,1-difluoroalkenes, which are highly versatile building blocks for further chemical transformations in medicinal and materials chemistry. orgsyn.orgresearchgate.net For instance, the reaction with 4-formylbenzonitrile proceeds efficiently to yield 4-(2,2-difluorovinyl)benzonitrile. orgsyn.org

The table below details the synthesis of 1,1-difluoroalkenes using this Wittig-type methodology.

Table 2: Synthesis of 1,1-Difluoroalkenes from Carbonyl Compounds

| Carbonyl Compound | Reagents | Product |

|---|---|---|

| 4-Formylbenzonitrile | Potassium 2-bromo-2,2-difluoroacetate, Triphenylphosphine, DMF | 4-(2,2-Difluorovinyl)benzonitrile |

| Aldehydes (general) | Potassium 2-bromo-2,2-difluoroacetate, Triphenylphosphine, DMF | 1,1-Difluoroalkene |

These synthetic routes underscore the importance of this compound and its analogs as precursors to a diverse range of fluorinated building blocks, enabling the synthesis of complex molecules with tailored properties.

Vi. Future Research Directions and Innovations

Advancements in Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is paramount to unlocking the full synthetic potential of phenyl 2-bromo-2,2-difluoroacetate. Future research will likely focus on enhancing reaction efficiency, controlling selectivity (chemo-, regio-, and stereoselectivity), and broadening the substrate scope.

One promising area is the use of palladium catalysis . An unprecedented example of the palladium-catalyzed difluoromethylation of aryl boronic acids with a bromodifluoroacetate has been reported to proceed under mild conditions. acs.org This reaction is noteworthy for its proposed difluorocarbene pathway, a departure from traditional cross-coupling mechanisms. acs.org Future work could expand this methodology to a wider range of boronic acids and other organoboron reagents, with a focus on optimizing catalyst and ligand systems to improve yields and functional group tolerance.

Visible-light photoredox catalysis represents another frontier. The aryldifluoroacetylation of alkynes with ethyl bromodifluoroacetate has been achieved using visible light, suggesting that similar transformations could be developed for the phenyl ester. acs.org These methods offer a milder and more sustainable alternative to traditional thermal reactions. Research in this area could explore different photocatalysts, both homogeneous and heterogeneous, to improve reaction efficiency and expand the scope to include other unsaturated systems like alkenes and allenes.

Furthermore, a Chinese patent highlights the use of low-toxicity transition metal salt catalysts , such as those of iron, copper, and zinc, for the environmentally friendly production of 2-bromo-2,2-difluoroacetate derivatives. google.com This suggests a move away from more toxic heavy metal catalysts. Future research should focus on the detailed mechanistic understanding and optimization of these more benign catalytic systems for various transformations involving this compound.

Table 1: Potential Catalytic Systems for this compound

| Catalytic System | Potential Reaction Type | Key Advantages |

| Palladium Complexes | Cross-coupling with organoboron reagents | High efficiency, potential for novel mechanisms (difluorocarbene) |

| Photoredox Catalysts (e.g., Iridium, Ruthenium) | Radical additions, Cyclizations | Mild reaction conditions, sustainable energy source (visible light) |

| Low-Toxicity Transition Metal Salts (e.g., Fe, Cu, Zn) | Environmentally friendly synthesis | Reduced toxicity, lower cost |

Sustainable and Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly influencing the direction of chemical synthesis. Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally friendly methods.

A key aspect of this will be the continued exploration of photocatalysis , as it often allows for reactions to be conducted at ambient temperature, reducing energy consumption. acs.org The use of visible light as a renewable energy source is a significant step towards greener chemical processes.

The development of reactions in environmentally benign solvents is another important goal. While many current protocols for similar compounds utilize organic solvents, future work could focus on developing methodologies in water, ionic liquids, or deep eutectic solvents to minimize the environmental impact of chemical processes.

Development of New Reactivity Modes and Multi-Component Reactions

Exploring new modes of reactivity for this compound is crucial for expanding its synthetic utility. The aforementioned palladium-catalyzed reaction proceeding through a difluorocarbene intermediate is a prime example of a novel reaction pathway that warrants further investigation. acs.org Understanding and controlling this reactivity could lead to the development of a host of new synthetic transformations.

The generation of the difluoroacetyl radical from alkyl 2-bromo-2,2-difluoroacetates under various conditions (e.g., using sodium dithionite (B78146) or photoredox catalysis) is well-documented. acs.org Future research should focus on harnessing this radical reactivity for the phenyl ester in a variety of contexts, including addition reactions to unsaturated bonds and radical-radical cross-coupling reactions.

A particularly exciting area for future development is in multi-component reactions (MCRs) . These reactions, in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly efficient and atom-economical. A photoredox-catalyzed three-component difluorobenzylation of quinoxalin-2(1H)-ones with unactivated vinylarenes and ethyl bromodifluoroacetate has been reported, demonstrating the feasibility of engaging bromodifluoroacetates in MCRs. acs.org Developing similar MCRs with this compound would be a significant advancement, allowing for the rapid construction of complex molecular architectures.

Table 2: Emerging Reactivity Modes for this compound

| Reactivity Mode | Description | Potential Synthetic Applications |

| Difluorocarbene Generation | Formation of a highly reactive difluorocarbene intermediate. | Cyclopropanations, C-H insertions, ylide formations. |

| Radical Addition | Generation of a difluoroacetyl radical for addition to π-systems. | Synthesis of functionalized alkanes and alkenes. |

| Multi-Component Reactions | One-pot synthesis involving three or more components. | Rapid generation of molecular complexity, library synthesis. |

Exploration of Novel Applications in Chemical Synthesis and Related Fields

The unique properties of the difluoroacetate (B1230586) moiety suggest that this compound will find broad applications in various fields of chemical synthesis.

In medicinal chemistry and agrochemical synthesis , the introduction of fluorine atoms can significantly alter the biological properties of a molecule, often leading to enhanced efficacy, metabolic stability, and bioavailability. A Chinese patent suggests that bromodifluoroacetate esters are important intermediates for the synthesis of fluorine-containing medicines and pesticides, including fluoroquinolone antibiotics and antidepressant drugs. google.com Future research will likely focus on utilizing this compound to synthesize novel drug candidates and agrochemicals with improved properties.

In materials science , the incorporation of fluorinated groups can impart unique properties to polymers and other materials, such as increased thermal stability, chemical resistance, and altered electronic properties. While specific applications of this compound in this area have yet to be extensively reported, the general importance of fluorinated materials suggests that this is a promising avenue for future exploration. Research could focus on the synthesis of novel fluorinated monomers and polymers with tailored properties for applications in electronics, coatings, and advanced materials.

The development of new synthetic building blocks from this compound is another important research direction. By transforming the bromo- and ester functionalities, a wide array of novel difluorinated compounds can be accessed, which can then be used in more complex synthetic endeavors.

This compound stands as a promising reagent with the potential to significantly impact various areas of chemical synthesis. The future research directions outlined above, from the development of advanced catalytic systems and sustainable methodologies to the exploration of novel reactivity and applications, will be crucial in realizing the full potential of this versatile compound. While much of the current understanding is extrapolated from research on its alkyl analogues, the unique properties of the phenyl ester warrant dedicated investigation. The continued exploration of its chemistry is expected to lead to the development of innovative synthetic strategies and the creation of novel molecules with valuable applications in medicine, agriculture, and materials science.

Q & A

Basic: What are the established synthetic routes for phenyl 2-bromo-2,2-difluoroacetate, and how can reaction efficiency be optimized?

Answer:

this compound can be synthesized via alkylation of phenol derivatives with 2-bromo-2,2-difluoroacetyl bromide or its precursors. A validated approach involves Zn-mediated coupling of carboxylic acid chlorides with 2-bromo-2,2-difluoroacetate esters under inert conditions (e.g., N₂ atmosphere), yielding difluorovinyl benzoates with moderate to high efficiency (45–82% yields) . Optimization strategies include:

- Catalyst selection : Transition metals (e.g., Ni) or photoredox catalysts improve regioselectivity.

- Solvent choice : Polar aprotic solvents (e.g., THF/dioxane mixtures) enhance reaction rates.

- Temperature control : Low temperatures (−10°C to 25°C) minimize side reactions like hydrolysis.

Basic: How is this compound characterized using spectroscopic methods?

Answer:

Key characterization techniques include:

- 19F NMR : Distinct doublets at −116 to −117 ppm confirm geminal difluorine atoms .

- GC-MS/MS : Molecular ion peaks (e.g., m/z 202.98 for ethyl analogs) validate purity and structure .

- FT-IR : Stretching vibrations for C=O (1740–1760 cm⁻¹) and C-Br (550–600 cm⁻¹) are diagnostic .

- X-ray crystallography : Resolves stereoelectronic effects of bromine and fluorine substituents .

Advanced: How does the bromine substituent influence reactivity in transition metal-catalyzed cross-coupling reactions?

Answer:

The bromine atom acts as a leaving group , enabling:

- Nickel-catalyzed couplings : Bromine displacement by nucleophiles (e.g., aryl ketones) forms tetrasubstituted monofluoroalkenes with >99:1 E/Z selectivity .

- Decarboxylative trifluoromethylation : Bromine facilitates radical generation, as seen in Cu-catalyzed reactions with NaO₂CCF₂Br .

- Steric effects : Bulkier substituents (e.g., phenyl vs. ethyl) enhance stereoselectivity by reducing competing elimination .

Advanced: What strategies mitigate competing elimination or hydrolysis during nucleophilic substitution?

Answer:

To suppress side reactions:

- Protecting groups : Use silyl ethers or benzyl groups to shield reactive sites .

- Low-temperature conditions : Reactions at −10°C reduce thermal degradation .

- Dry solvents : Anhydrous THF or DMF minimizes hydrolysis .

- Catalytic additives : Ligands like XantPhos stabilize intermediates in Ni-catalyzed systems .

Advanced: How to design photoredox catalytic systems using this compound?

Answer:

Visible-light photoredox catalysis (e.g., Ru(bpy)₃²⁺ or Mes-Acr⁺) enables:

- Radical generation : Single-electron transfer (SET) from the catalyst reduces the C-Br bond, producing difluoroalkyl radicals .

- Multicomponent reactions : Coupling with alkynes, SO₂, and hydrazines yields sulfonylated difluoroalkenes (82–88% yields) .

- Wavelength optimization : Blue LEDs (450–470 nm) maximize excitation efficiency of acridinium salts .

Advanced: What is the role of this compound in synthesizing fluorinated bioactive molecules?

Answer:

This compound serves as a fluorine-building block in:

- Histone deacetylase (HDAC) inhibitors : Cyclic peptide synthesis via Reformatsky reactions introduces fluorinated side chains .

- Anticancer agents : Fluorine enhances metabolic stability and bioavailability in largazole analogs .

- PET tracers : Difluoroacetate derivatives improve in vivo imaging resolution due to ¹⁹F NMR sensitivity .

Basic: What safety considerations are critical when handling this compound?

Answer:

Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts .

- PPE : Wear nitrile gloves and goggles; bromine can cause severe skin/eye irritation .

- Storage : Keep in flame-resistant cabinets (flash point: 70°F) away from oxidizers .

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.